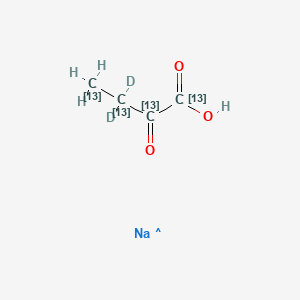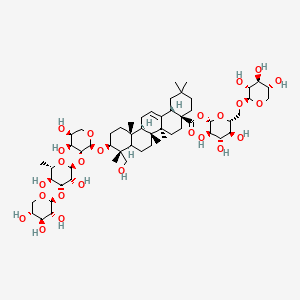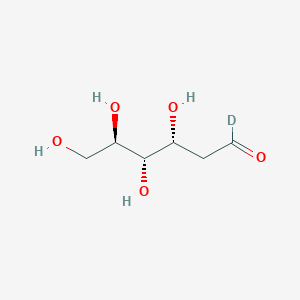
2-Deoxy-D-glucose-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-D-glucose-d1 (2-DG-d1) is a deuterium-labeled analog of 2-deoxy-D-glucose. This compound is structurally similar to glucose, but with the hydroxyl group at the second carbon atom replaced by deuterium, which prevents it from undergoing further glycolysis. As a result, 2-DG-d1 acts as a competitive inhibitor of glucose metabolism, primarily affecting the hexokinase enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-DG-d1 can be synthesized through the reduction of 2-deoxy-D-glucose using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-DG-d1 involves large-scale chemical synthesis using similar methods as described above. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-DG-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of 2-DG-d1 can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving 2-DG-d1 typically require strong nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidation of 2-DG-d1 can lead to the formation of 2-deoxy-D-gluconic acid.
Reduction: Reduction of 2-DG-d1 can produce 2-deoxy-D-glyceraldehyde.
Substitution: Substitution reactions can yield various derivatives of 2-DG-d1, depending on the substituents introduced.
Scientific Research Applications
2-DG-d1 is widely used in scientific research due to its ability to inhibit glucose metabolism. Its applications include:
Chemistry: Used as a tracer in metabolic studies to understand glucose uptake and utilization in cells.
Biology: Employed in studies of cellular respiration and glycolysis.
Medicine: Investigated for its potential use in cancer therapy, as cancer cells often exhibit high glucose metabolism.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mechanism of Action
2-DG-d1 exerts its effects by competitively inhibiting hexokinase, the enzyme responsible for phosphorylating glucose to form glucose-6-phosphate. By binding to the active site of hexokinase, 2-DG-d1 prevents glucose from being metabolized, thereby disrupting glycolysis. This inhibition can lead to the accumulation of glucose in cells and affect various metabolic pathways.
Molecular Targets and Pathways Involved:
Hexokinase: The primary molecular target of 2-DG-d1.
Glycolysis: The metabolic pathway affected by the inhibition of hexokinase.
Comparison with Similar Compounds
3-O-methyl-D-glucose
6-deoxy-D-glucose
1,6-dideoxy-D-glucose
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(3R,4S,5R)-1-deuterio-3,4,5,6-tetrahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2D |
InChI Key |
VRYALKFFQXWPIH-CLXJGOSUSA-N |
Isomeric SMILES |
[2H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




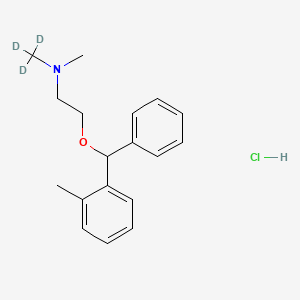
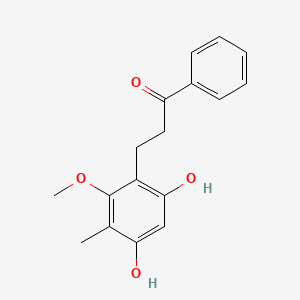

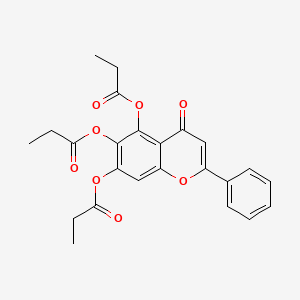
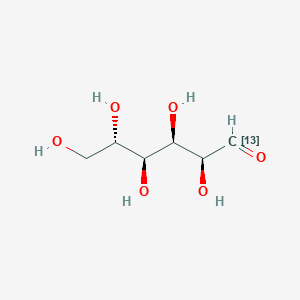
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
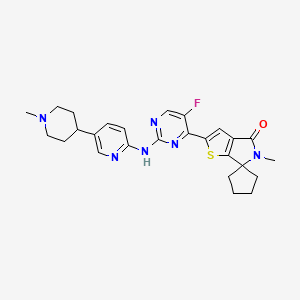
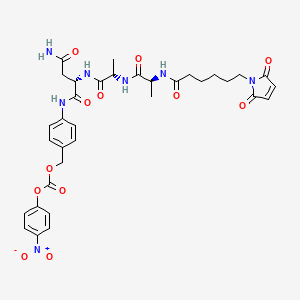
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
